![molecular formula C11H11BrO2 B2878975 Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 112933-48-9](/img/structure/B2878975.png)
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
“Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate” is a chemical compound with the CAS Number: 1132943-97-5 . Its IUPAC name is methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate . The molecular weight of this compound is 269.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrO2/c1-12 (11 (14)15-2)6-5-8-7-9 (13)3-4-10 (8)12/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 301.1±42.0 C at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Reactions
- Indium-Mediated γ-Pentadienylation : The treatment of 5-bromo-1,3-pentadiene with indium metal in the presence of carbonyl compounds results in γ-pentadienylation, generating 1,4-diene systems. These systems are used to produce tandem intermolecular Diels−Alder adducts via elimination of the resulting alcohol, forming cross-conjugated triene systems (Woo, Squires, & Fallis, 1999).
- Halomethylation : The one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, demonstrating a flexible method to attach functional arms for further applications in organic and coordination chemistry. This approach is exemplified in the synthesis of piperazine-containing heteroditopic ligands (Wang et al., 2006).
- Cytotoxicity and Chemical Structure Studies : Novel compounds synthesized from methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate have shown selective cytotoxicity against tumor cell lines, highlighting the potential for antitumor activity without harming normal cells (Huang et al., 2017).
Organic Chemistry Innovations
- Palladium-Catalyzed Direct Arylation : The direct arylation of 5-halouracils with arenes and heteroarenes has been facilitated by TBAF in DMF, providing a ligand- and additive-free method to synthesize 5-arylated uracil analogues, which are significant in the development of RNA and DNA fluorescent probes (Liang, Gloudeman, & Wnuk, 2014).
Advanced Materials and Methods
- Intramolecular Cyclisations : Research has shown that 2-bromo-1,6-dienes can be catalytically cyclised to form compounds with potential in synthesis and material science. These cyclisations are influenced by the type of catalyst used, which can determine the selectivity for ring formation, indicating versatility in synthetic applications (Grigg, Stevenson, & Worakun, 1988).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFPEFZNIZENAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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